molecular formula C26H21F4N3O2S B3004250 N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 497073-02-6

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B3004250
CAS RN: 497073-02-6
M. Wt: 515.53
InChI Key: VHZMCHNWPPJGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide" is a complex organic molecule that likely contains multiple functional groups, including an indole moiety, a benzamide group, and trifluoromethyl groups. This structure suggests potential biological activity, possibly in the realm of pharmaceuticals, given the presence of these pharmacophore elements.

Synthesis Analysis

The synthesis of complex molecules containing trifluoromethyl groups can be achieved through various methods. For instance, the anodic preparation of N-(2,2,2-trifluoroethylidene)sulfenamides provides a pathway to introduce trifluoromethylated amines, which could be a step in the synthesis of the target compound . Additionally, the synthesis of fluorinated benzamide neuroleptics involves multiple steps, including nucleophilic substitution reactions that could be relevant for constructing the fluoroaniline portion of the molecule .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . This method could potentially be used to determine the crystal structure of the target compound, providing insights into its three-dimensional conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

The target compound's chemical reactivity could be inferred from similar structures. For example, the visible-light-induced difluoromethylation and trifluoromethylation of N-methacryloyl benzamides suggest that the target compound might also undergo similar radical processes under photoredox conditions . This could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substitution patterns. For instance, some benzamide derivatives exhibit colorimetric sensing of fluoride anions, which is a physical property that could be explored for the target compound if it possesses similar functional groups . The introduction of fluorinated amide substituents, as seen in the series of 3-benzyl-5-indolecarboxamides, can significantly affect the pharmacological properties, potentially leading to potent biological activity .

properties

IUPAC Name

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F4N3O2S/c27-20-9-2-3-10-21(20)32-24(34)16-36-23-15-33(22-11-4-1-8-19(22)23)13-12-31-25(35)17-6-5-7-18(14-17)26(28,29)30/h1-11,14-15H,12-13,16H2,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZMCHNWPPJGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.